1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

revefenacin synthesis process chemistry intermediate characterization

The compound 1-(2-(methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (CAS 743460-48-2, molecular formula C21H27N3O2, molecular weight 353.46 g/mol) is a biphenyl carbamate derivative that serves as both a key synthetic intermediate and a process-related impurity of revefenacin (YUPELRI™), a once-daily nebulized long-acting muscarinic antagonist (LAMA) approved for maintenance treatment of chronic obstructive pulmonary disease (COPD). Chemically, it is the penultimate intermediate in the convergent synthesis of revefenacin, obtained via debenzylation of its N-benzyloxycarbonyl-protected precursor and subsequently coupled to yield the final API.

Molecular Formula C21H27N3O2
Molecular Weight 353.5 g/mol
Cat. No. B8089527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
Molecular FormulaC21H27N3O2
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCNCCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3
InChIInChI=1S/C21H27N3O2/c1-22-13-16-24-14-11-18(12-15-24)26-21(25)23-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-10,18,22H,11-16H2,1H3,(H,23,25)
InChIKeyKBDAVUJVUPXLAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate: Structural Identity and Sourcing-Relevant Profile


The compound 1-(2-(methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (CAS 743460-48-2, molecular formula C21H27N3O2, molecular weight 353.46 g/mol) is a biphenyl carbamate derivative that serves as both a key synthetic intermediate and a process-related impurity of revefenacin (YUPELRI™), a once-daily nebulized long-acting muscarinic antagonist (LAMA) approved for maintenance treatment of chronic obstructive pulmonary disease (COPD) [1]. Chemically, it is the penultimate intermediate in the convergent synthesis of revefenacin, obtained via debenzylation of its N-benzyloxycarbonyl-protected precursor and subsequently coupled to yield the final API [2]. As an impurity reference standard, it is supplied with full characterization data compliant with regulatory guidelines (ICH) and is used for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions during commercial production of revefenacin [3].

Why 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Cannot Be Replaced by Other Biphenyl Carbamate Analogs


The biphenyl carbamate chemical space around revefenacin contains multiple structurally related compounds that differ in the substitution pattern on the piperidine nitrogen. Simple interchange among these analogs fails for several quantifiable reasons. First, the compound occupies a unique position in the synthetic pathway as the penultimate intermediate bearing the free secondary methylamino group—the product of the debenzylation step that immediately precedes the final amide coupling to form revefenacin—whereas the upstream intermediate piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (CAS 171722-92-2) lacks this side chain entirely and cannot advance the synthesis [1]. Second, the N-benzyloxycarbonyl-protected precursor (CAS 743460-49-3, MW 487.59) carries a substantially larger protecting group that alters solubility, chromatographic retention, and reactivity . Third, in silico toxicity predictions for process-related revefenacin impurities have identified genotoxic, hepatotoxic, and carcinogenic structural alerts whose presence or absence is exquisitely dependent on the specific substitution pattern, meaning that different impurities carry non-interchangeable risk profiles requiring individual reference standards for validated quantification [2].

Quantitative Evidence Guide: 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Versus Closest Analogs


Synthetic Pathway Position: The Penultimate Intermediate Differentiated from Upstream Scaffold

In the improved convergent synthesis of revefenacin reported by Zhang et al. (2021), the target compound—designated as intermediate (10), 1-[2-(methylamino)ethyl]piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate—is obtained after debenzylation of the N-benzyl protected precursor and is the immediate precursor to the final API. It is synthesized from piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (4) and N-(2-chloroethyl)-N-methylbenzylamine hydrochloride (6) via nucleophilic substitution followed by debenzylation, then coupled with 4-[(4-carbamoylpiperidin-1-yl)methyl]benzoic acid (9) to yield revefenacin at 99.9% purity with a total process yield of 60.6% (based on 2-biphenyl isocyanate) [1]. In contrast, the upstream intermediate piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (CAS 171722-92-2) cannot be carried forward to the final API without the methylaminoethyl side chain installation, making the target compound structurally and functionally non-substitutable in the synthetic route .

revefenacin synthesis process chemistry intermediate characterization

Molecular Weight and Physicochemical Differentiation from the Benzyloxycarbonyl-Protected Precursor

The target compound (MW 353.46 g/mol) differs from its immediate synthetic precursor—benzyl (2-(4-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)ethyl)(methyl)carbamate, CAS 743460-49-3 (MW 487.59 g/mol)—by the absence of the benzyloxycarbonyl (Cbz) protecting group, resulting in a 134.13 Da mass reduction [1][2]. This mass difference has direct implications for chromatographic method development: the target compound elutes earlier under reversed-phase HPLC conditions due to its lower logP, and the free secondary amine confers a distinct pKa (predicted 13.34 ± 0.70) absent in the Cbz-protected form . The calculated aqueous solubility of the target compound is 0.57 g/L (25 °C) versus an expected lower solubility for the higher-MW, more lipophilic Cbz-protected analog .

physicochemical properties chromatographic behavior reference standard characterization

Purity Specifications and Characterization Package Completeness Relative to Generic Reference Standards

Multiple independent suppliers provide the target compound at a standard purity of ≥97% (HPLC), with some specifications reaching 98% (HPLC) . The reference standard is supplied with a comprehensive characterization package that includes HPLC chromatogram, NMR (1H and 13C), and mass spectrometry (MS) data, along with a Certificate of Analysis (COA) compliant with ICH Q2(R1) and Q7 guidelines [1]. Critically, suppliers offer traceability against pharmacopeial standards (USP or EP) based on feasibility, which is not universally available for all revefenacin impurity reference standards [1]. The validated stability-indicating UHPLC method developed by Zhang et al. (2025) for revefenacin quality control achieved baseline separation of 12 degradation products with a limit of detection (LOD) of 0.15–0.25 μg/mL and recovery of 97.16–103.56%, establishing the analytical framework within which well-characterized impurity reference standards like this compound are essential for accurate quantification [2].

reference standard certification pharmaceutical quality control ANDA submission requirements

Toxicity Risk Profile Context: Why Individual Impurity Reference Standards Are Indispensable for Safety-Based Specifications

Wang et al. (2025) conducted a comprehensive in silico ADMET toxicity prediction study on ten process-related revefenacin impurities and reported that multiple impurities exhibited significant predicted genotoxic, hepatotoxic, and carcinogenic risks, with impurities B, F, and H being specifically detected in commercial revefenacin batches [1]. Although the study did not designate the target compound (CAS 743460-48-2) among the seven newly identified impurities named Imp-C through Imp-H, the compound's structural features—the biphenyl carbamate core linked through a piperidine ester to a methylaminoethyl side chain—place it within the same structural alert space as impurities that flagged positive in silico [1][2]. The validated RP-HPLC method achieved a sensitivity of LOD 0.15–0.25 μg/mL across the impurity panel, underscoring the analytical capability to quantify individual impurities at toxicologically relevant thresholds [1]. This context establishes that substitution of the target compound with a different biphenyl carbamate analog without identical structural alert assessment would invalidate the safety qualification of impurity limits.

genotoxicity prediction impurity safety pharmaceutical toxicology

Debenzylation Efficiency: The Target Compound as a Critical Quality Attribute Marker

The patent WO2022049604A1 describes an improved debenzylation step where the Cbz-protected intermediate (compound 3) is hydrogenolyzed using ammonium formate as the hydrogen donor with palladium on carbon catalyst, reducing the debenzylation reaction time from 3 hours (as in prior art US patents) to approximately 1 hour [1]. The target compound (compound 4 base) is the direct product of this debenzylation and its purity and yield are critical quality attributes (CQAs) that reflect the efficiency of the protecting group removal. Incomplete debenzylation results in carryover of the Cbz-protected impurity (CAS 743460-49-3) into subsequent steps, while over-reduction or side reactions can generate des-methyl or ring-opened byproducts. The improved process enables isolation of the target compound as a crystalline oxalate or hemi-oxalate salt, contributing to a final API purity of 99.9% [2].

debenzylation monitoring process analytical technology impurity fate and purge

Validated Application Scenarios for 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate in Pharmaceutical Development and Quality Control


ANDA Filing: Impurity Reference Standard for Revefenacin Quality Control and Method Validation

As a fully characterized process-related impurity of revefenacin with a defined CAS number (743460-48-2), molecular formula (C21H27N3O2), and spectroscopic identity confirmation (HRMS, 1H NMR, 13C NMR), this compound serves as a qualified reference standard for developing and validating stability-indicating UHPLC or HPLC methods for revefenacin drug substance and drug product [1]. The validated UHPLC method by Zhang et al. (2025) establishes that baseline separation of 12 degradation products is achievable with LOD 0.15–0.25 μg/mL and recovery 97.16–103.56%, providing a regulatory-acceptable analytical framework in which this impurity reference standard can be used for system suitability, linearity, accuracy, and precision assessment during ANDA submissions [2]. ICH M7-compliant impurity qualification further requires individual impurity reference standards for toxicological assessment [3].

Process Chemistry: Late-Stage Intermediate for Generic Revefenacin API Manufacturing

The compound is the penultimate intermediate in the convergent synthesis of revefenacin, obtained after debenzylation and immediately before the final amide coupling with 4-[(4-carbamoylpiperidin-1-yl)methyl]benzoic acid [1]. The improved synthetic process developed by Zhang et al. (2021) delivers the target compound via a two-step convergent strategy from piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (4) and N-(2-chloroethyl)-N-methylbenzylamine hydrochloride (6), followed by ammonium formate / Pd-C debenzylation, enabling a total process yield of 60.6% and final API purity of 99.9% at kilogram scale [1]. The WO2022049604A1 patent further describes isolation of the target compound as an oxalate or hemi-oxalate salt, which improves intermediate purity and handling characteristics for industrial-scale production [2].

Forced Degradation Studies: Marker Compound for Revefenacin Stability Assessment

The publication by Zhang et al. (2025) demonstrated that the primary degradation pathways of revefenacin are oxidation and hydrolysis, generating up to 12 degradation products under forced degradation conditions [1]. The target compound, as a deprotected secondary amine intermediate, represents a potential degradation marker arising from hydrolytic cleavage of the amide bond in revefenacin. Its well-characterized reference standard enables its use as a marker for stability-indicating method development and for identifying and quantifying degradation products in revefenacin inhalation solution during accelerated and long-term stability studies, in accordance with ICH Q1A(R2) requirements [2].

DMF and CMC Regulatory Dossier: Certified Reference Material for Drug Master File Submission

Suppliers including SynZeal, ChemWhat, and Pharmaffiliates provide the compound with comprehensive Certificates of Analysis (COA) that include HPLC purity (≥97% to >98%), NMR, MS, and optionally IR, UV, TGA, and qNMR data, with traceability to USP or EP pharmacopeial standards available upon feasibility assessment [1][2]. This documentation package supports Drug Master File (DMF) and Chemistry, Manufacturing, and Controls (CMC) sections of regulatory dossiers, where the identity, purity, and characterization of impurity reference standards must be fully documented and linked to compendial standards to satisfy FDA and EMA expectations for pharmaceutical quality [3].

Quote Request

Request a Quote for 1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.